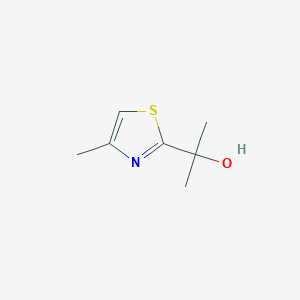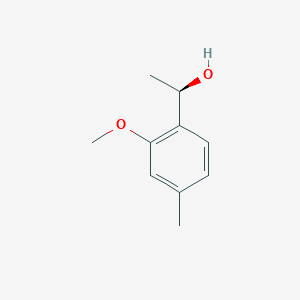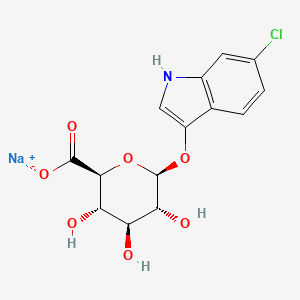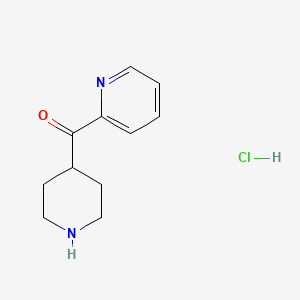
(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester
Vue d'ensemble
Description
(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester, or 5-FPPE, is a synthetic compound with a wide range of applications in the scientific research field. It is a versatile tool used in various lab experiments, including biochemical and physiological studies. 5-FPPE is also used in the synthesis of other compounds, such as drugs and other bioactive molecules.
Applications De Recherche Scientifique
Cancer Research
(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester: has shown potential in cancer research, particularly in the synthesis of compounds targeting p300/CBP, a co-activator involved in cell cycle and growth. Inhibitors based on this structure could be effective in treating prostate cancer, as they may inhibit the proliferation of resistant cancer cells .
Epigenetic Studies
The compound is valuable in epigenetics, where it can be used to study the acetylation and deacetylation of histones. This is crucial for understanding gene expression regulation in eukaryotic cells, which has implications for various diseases, including cancer .
Medicinal Chemistry
In medicinal chemistry, (5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester is used for the preparation of heterocyclic organic compounds. These compounds are significant for developing new drugs with potential therapeutic applications .
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in creating spirocyclic chromane derivatives. Such derivatives have been evaluated for their antitumor activity, showing promise as potential treatments .
Pharmacokinetics
Researchers use (5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester to develop compounds with favorable pharmacokinetic profiles. This includes studying absorption, distribution, metabolism, and excretion characteristics of new drug candidates .
Drug Design
The compound’s structure aids in drug design, especially for creating small molecule inhibitors that can modulate protein functions. This is particularly relevant in designing drugs for diseases where protein dysfunction plays a role .
Molecular Dynamic Simulations
It is also used in molecular dynamic simulations to design new compounds from lead compounds. This process helps in predicting the behavior of drug molecules in biological systems, which is vital for drug development .
Patent Applications
(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester: is mentioned in various patent applications, indicating its role in the development of new pharmaceuticals and its importance in ongoing scientific research .
Propriétés
IUPAC Name |
ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-2-14-10(13)6-5-9-4-3-8(11)7-12-9/h3-4,7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPKWFDSICNZJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=NC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Fluoro-pyridin-2-yl)-propynoic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-[(2R,5R)-1-[3,5-difluoro-4-[4-(4-fluorophenyl)piperidin-1-yl]phenyl]-5-[6-fluoro-2-[(2S)-pyrrolidin-2-yl]-3H-benzimidazol-5-yl]pyrrolidin-2-yl]-5-fluoro-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B1428475.png)




![3,4-Dihydrospiro[1-benzopyran-2,3'-piperidine]-4-one hydrochloride](/img/structure/B1428481.png)

